molecular formula C15H24ClNO3 B5199332 2-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol

2-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol

Cat. No.: B5199332
M. Wt: 301.81 g/mol
InChI Key: UFTCRLVUMPVXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol is an organic compound with the molecular formula C15H24ClNO3 It is characterized by the presence of a chloro-substituted phenoxy group, ethoxy linkages, and a methylaminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol typically involves the following steps:

    Preparation of 4-Chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst.

    Formation of 4-Chloro-3,5-dimethylphenoxyethanol: The 4-chloro-3,5-dimethylphenol is then reacted with ethylene oxide under basic conditions to form 4-chloro-3,5-dimethylphenoxyethanol.

    Alkylation with 2-(Methylamino)ethanol: The final step involves the reaction of 4-chloro-3,5-dimethylphenoxyethanol with 2-(methylamino)ethanol in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 2-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl-methylamino]acetone.

    Reduction: Formation of 2-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol.

    Substitution: Formation of 2-[2-[2-(4-Amino-3,5-dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol.

Scientific Research Applications

2-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenoxy group may facilitate binding to hydrophobic pockets, while the ethoxy and methylaminoethanol moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethylamino]ethanol
  • 2-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl-dimethylamino]ethanol
  • 2-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl-ethylamino]ethanol

Uniqueness

2-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO3/c1-12-10-14(11-13(2)15(12)16)20-9-8-19-7-5-17(3)4-6-18/h10-11,18H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTCRLVUMPVXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCOCCN(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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